molecular formula C10H15ClN2 B2733554 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride CAS No. 1210664-17-7

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride

Cat. No.: B2733554
CAS No.: 1210664-17-7
M. Wt: 198.69
InChI Key: NJGVCYUOQYDSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride is a chemical compound with the molecular formula C10H14N2. It is used for research purposes .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) was first described by Pictet and Spengler in 1911. The reaction involved phenylethylamine and dimethoxymethane in the presence of aqueous HCl at 100 °C to afford THIQ. Later, researchers replaced dimethoxymethane with aldehydes to give one substituted THIQs .


Molecular Structure Analysis

The molecular structure of this compound is characterized by 12 heavy atoms, 6 of which are aromatic. It has a molar refractivity of 55.09 and a topological polar surface area (TPSA) of 29.26 Ų .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 162.23 . It has a high gastrointestinal absorption and is BBB permeant. It is also a P-gp substrate. Its lipophilicity (Log Po/w) is 1.84 (iLOGP), 1.11 (XLOGP3), 0.73 (WLOGP), 1.44 (MLOGP), and 1.58 (SILICOS-IT), with a consensus Log Po/w of 1.34 . It is very soluble, with a solubility of 1.97 mg/ml or 0.0122 mol/l (ESOL), 7.81 mg/ml or 0.0481 mol/l (Ali), and 0.426 mg/ml or 0.00262 mol/l (SILICOS-IT) .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302+P352) .

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11;/h2-4H,5-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGVCYUOQYDSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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